Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate
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Overview
Description
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate typically involves the reaction of 6-bromo-nicotinic acid methyl ester with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(3,4-dihydroisoquinolin-1(2H)-yl)nicotinate
- Methyl 6-(3,4-dihydroquinolin-2(1H)-yl)nicotinate
- Methyl 6-(3,4-dihydroquinolin-3(1H)-yl)nicotinate
Uniqueness
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of nicotinic acid, featuring a dihydroquinoline moiety. The structure can be represented as follows:
This compound's synthesis often involves methods that yield high enantiomeric purity, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as a vasodilator, enhancing local blood flow through mechanisms similar to those of other nicotinic acid derivatives. The compound undergoes hydrolysis to release active metabolites that contribute to its effects on vascular smooth muscle relaxation.
Key Mechanisms:
- Vasodilation: Induces cutaneous vasodilation by promoting the release of prostaglandins, particularly prostaglandin D2, which mediates local vascular responses .
- Absorption and Distribution: Exhibits good lipophilicity, allowing effective penetration through biological membranes. Studies indicate rapid absorption in human tissues following topical application .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related pyridine compounds. For instance, derivatives similar to this compound demonstrated significant activity against various pathogens including Staphylococcus aureus and Escherichia coli. The correlation between structural features and antimicrobial efficacy has been documented, indicating that modifications in the molecular structure can enhance activity .
Case Studies
- Vasodilatory Effects:
-
Synthesis and Enantioselectivity:
- Research focusing on the chemoenzymatic synthesis of enantiomerically enriched compounds highlighted the importance of specific reaction conditions for producing high yields of desired products. For example, using engineered lipases resulted in improved enantioselectivity for racemic substrates related to this compound .
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Vasodilation | Increased blood flow | Prostaglandin release |
Antimicrobial | Inhibition of bacterial growth | Structural modification effects |
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)13-8-9-15(17-11-13)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
InChI Key |
IVGZTROPOONKLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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